2-(6-Methylpyridin-3-yl)propan-1-ol

Description

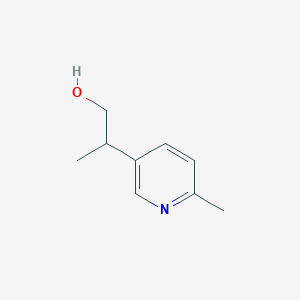

2-(6-Methylpyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at the 6-position and a propan-1-ol chain at the 3-position (Figure 1). Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol.

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEABQILEAHSJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)propan-1-ol typically involves the reaction of 2-bromo-6-methylpyridine with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen. The reaction mixture is then quenched with water or an aqueous acid to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions

Major Products

Oxidation: Formation of 2-(6-Methylpyridin-3-yl)propan-1-one.

Reduction: Formation of 2-(6-Methylpyridin-3-yl)propane.

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial building block in the synthesis of various organic compounds due to its unique structural features.

Biology

- Biological Activity : Research indicates potential antimicrobial and antifungal properties, making it a candidate for further biological investigations.

- Mechanism of Action : The compound may inhibit specific enzymes or receptors, influencing various biological pathways.

Medicine

- Pharmaceutical Development : Ongoing studies explore its potential as a pharmaceutical agent for treating diseases, particularly in cancer therapy.

The biological activity of 2-(6-Methylpyridin-3-yl)propan-1-ol has been evaluated in several studies:

Anticancer Activity

A study demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 4.3 |

| MDA-MB-231 | 0.069 |

| HepG2 | 0.058 |

These results indicate strong potential for targeted cancer therapies.

Anti-inflammatory Activity

In vitro assays showed that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting therapeutic relevance in inflammatory diseases.

Antimicrobial Activity

Preliminary studies revealed moderate activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Case Study on Anticancer Efficacy

In an experiment involving MDA-MB-231 cells treated with this compound, researchers observed a dose-dependent reduction in cell viability, highlighting its potential for cancer treatment.

Case Study on Inflammatory Response Modulation

In a model of acute inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups, indicating its potential utility in managing excessive inflammation.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following pyridine derivatives share structural similarities with 2-(6-Methylpyridin-3-yl)propan-1-ol but differ in substituent groups, positions, or functional moieties (Table 1):

Table 1. Structural and functional comparison of this compound with analogues.

Physicochemical and Reactivity Differences

- Electronic Effects: The 6-methyl group in the target compound donates electrons via hyperconjugation, slightly increasing the pyridine ring’s electron density compared to 6-ethyl or 6-diethylamino derivatives .

- Steric and Lipophilic Effects: The diethylamino group in 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol introduces steric bulk, which may hinder interactions with biological targets but increases basicity . Ethyl substituents (e.g., in derivatives) confer greater lipophilicity than methyl, favoring membrane penetration in drug design .

- Functional Group Reactivity: Propargyl alcohol derivatives (e.g., 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol) exhibit alkyne reactivity, enabling click chemistry or polymerization . The amino group in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol facilitates nucleophilic reactions or coordination with metal catalysts .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylpyridin-3-yl)propan-1-ol?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging pyridine derivatives as precursors. A common approach involves:

Suzuki-Miyaura Coupling : Reacting 6-methylpyridin-3-ylboronic acid with propan-1-ol derivatives under Pd(PPh₃)₄ catalysis in a mixed solvent system (e.g., DME/H₂O).

Reductive Amination : For intermediates, reduce ketone precursors (e.g., 2-(6-methylpyridin-3-yl)propan-1-one) using NaBH₄ or LiAlH₄ in THF .

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer: Table 1: Spectroscopic Data

Validation : Compare with reference standards (e.g., USP/EP guidelines for related pyridine alcohols) .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopicity.

- Solubility : Stock solutions in anhydrous DMSO (10 mM) show >95% stability over 6 months at -20°C .

Advanced Research Questions

Q. How to resolve discrepancies in reported physicochemical properties (e.g., logP, pKa)?

Methodological Answer: Discrepancies arise from variations in measurement techniques. Use a multi-method approach:

- logP : Compare shake-flask (experimental) vs. computational (e.g., ChemAxon, ACD/Labs) methods.

- pKa : Employ potentiometric titration (GLpKa instrument) and validate via UV-spectrophotometry .

Example : Reported logP values range from 1.2–1.7. Cross-validate using HPLC retention times correlated with reference standards .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., etherification)?

Methodological Answer: Table 2: Regioselective Derivatization

| Reaction | Conditions | Outcome (Yield) | Reference |

|---|---|---|---|

| Etherification | NaH, THF, alkyl halide (0°C → RT) | 85% yield (C-1 selectivity) | |

| Acylation | DMAP, DCM, acetyl chloride | 72% yield (O-acylation) |

Key Insight : Steric hindrance at the pyridine ring directs substitution to the primary alcohol. Use DFT calculations to predict reactive sites .

Q. How does the compound behave under catalytic hydrogenation or oxidative conditions?

Methodological Answer:

- Hydrogenation : Pd/C (10%) in MeOH selectively reduces the pyridine ring to piperidine (monitor via in-situ FTIR for H₂ uptake).

- Oxidation : MnO₂ oxidizes the alcohol to 2-(6-methylpyridin-3-yl)propanal (confirmed by GC-MS) .

Caution : Over-oxidation risks forming carboxylic acids; use TEMPO/NaClO for controlled conditions .

Data Contradiction Analysis

Example : Conflicting melting points (reported: 78–82°C vs. 85–87°C).

Resolution :

Perform DSC analysis at 5°C/min under N₂.

Compare crystallinity via PXRD; polymorphic forms may explain variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.